![molecular formula C25H28FN3O6 B2723680 1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone oxalate CAS No. 1351591-62-2](/img/structure/B2723680.png)
1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone oxalate” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products . For example, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis
The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .科学的研究の応用
Corrosion Inhibition
- Electrochemical, Thermodynamic, and Quantum Chemical Studies: Benzimidazole derivatives, closely related to the compound , have been studied for their corrosion inhibiting properties on N80 steel in hydrochloric acid. These inhibitors displayed high efficiency and mixed-type inhibition nature (Yadav et al., 2016).
Pharmacokinetics of Novel Inhibitors
- Hydrolysis-Mediated Clearance: Research on similar compounds, particularly anaplastic lymphoma kinase inhibitors, revealed insights into their pharmacokinetics. These studies focused on the impact of enzymatic hydrolysis on compound clearance, highlighting the importance of chemical stability in drug development (Teffera et al., 2013).
Synthesis and Characterization
- Synthesis and Spectroscopic Characterization: A compound synthesized using a similar chemical approach was characterized using various techniques including IR, NMR, and MS. The study provides a framework for the synthesis and analytical characterization of such compounds (Govindhan et al., 2017).
Dual-Sensitive Probe Development
- Development of Dual-Sensitive Probes: Research on compounds with a similar structure focused on developing probes for the detection of amines in environmental water. This work has implications for environmental monitoring and safety (You et al., 2010).
Eating Disorders and Compulsive Behavior
- Role of Orexin-1 Receptor Mechanisms: Studies on compounds targeting orexin receptors, similar to the chemical structure , showed potential for treating binge eating and other eating disorders. This research provides insights into the neurochemical pathways involved in compulsive behavior (Piccoli et al., 2012).
Analytical Methods for Herbicides
- Gas Chromatographic Methods for Herbicide Analysis: Research on the synthesis of dimethyl derivatives of imidazolinone herbicides, closely related to the queried compound, led to the development of efficient gas chromatographic methods for herbicide analysis (Anisuzzaman et al., 2000).
将来の方向性
The development of new drugs that overcome antimicrobial resistance (AMR) problems is a fundamental goal in medicinal chemistry . Imidazole has become an important synthon in the development of new drugs , suggesting that derivatives like “1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone oxalate” may have potential in future drug development efforts.
特性
IUPAC Name |
1-[4-[(5,6-dimethylbenzimidazol-1-yl)methyl]piperidin-1-yl]-2-(4-fluorophenoxy)ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O2.C2H2O4/c1-16-11-21-22(12-17(16)2)27(15-25-21)13-18-7-9-26(10-8-18)23(28)14-29-20-5-3-19(24)4-6-20;3-1(4)2(5)6/h3-6,11-12,15,18H,7-10,13-14H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFYXBINFQNEDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC3CCN(CC3)C(=O)COC4=CC=C(C=C4)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone oxalate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

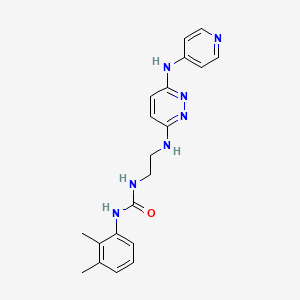
![3-bromo-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2723601.png)
![3-(3,5-dimethylphenyl)-1-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
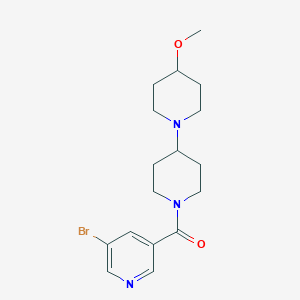

![1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane](/img/structure/B2723609.png)
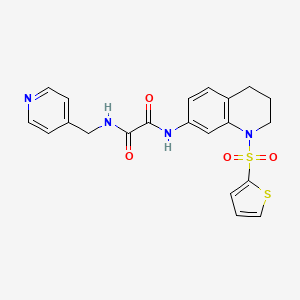
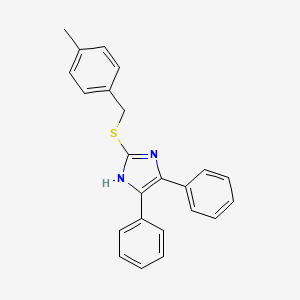
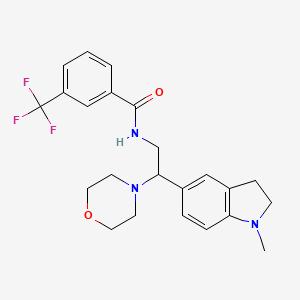
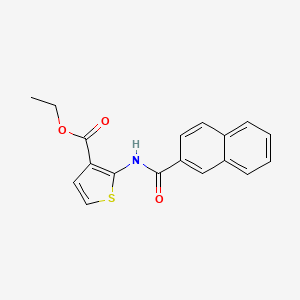
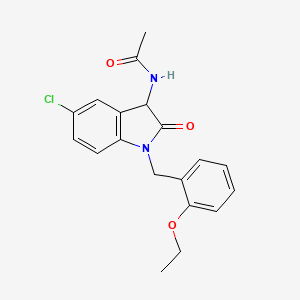
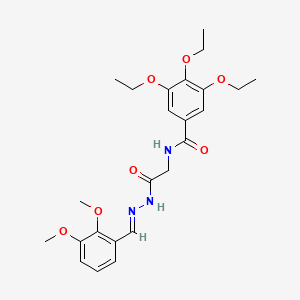
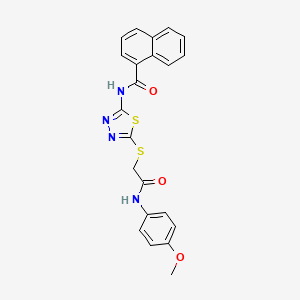
![1-[4-(4-Fluorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol](/img/structure/B2723620.png)